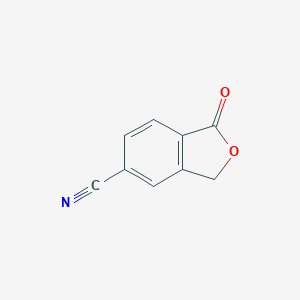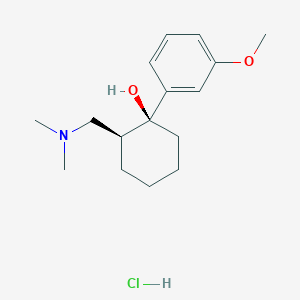
12-(t-Boc-amino)-1-dodecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(12-hydroxydodecyl)carbamate is a chemical compound with the molecular formula C17H35NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 12-hydroxydodecyl chain.
Aplicaciones Científicas De Investigación
Tert-butyl N-(12-hydroxydodecyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceuticals and bioactive compounds.
Materials Science: It is utilized in the modification of surfaces and the preparation of functional materials.
Drug Delivery Systems: Its unique properties make it valuable for studying drug delivery mechanisms and improving drug solubility and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(12-hydroxydodecyl)carbamate typically involves the reaction of tert-butyl carbamate with 12-hydroxydodecylamine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction can be represented as follows:
tert-Butyl carbamate+12-hydroxydodecylamine→Tert-butyl N-(12-hydroxydodecyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(12-hydroxydodecyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(12-hydroxydodecyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. These interactions can modulate various biochemical pathways and molecular targets, leading to the desired biological or chemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl N-hydroxycarbamate
- Tert-butyl N,N-diallylcarbamate
- Tert-butyl (12-aminododecyl)carbamate
Uniqueness
Tert-butyl N-(12-hydroxydodecyl)carbamate is unique due to its long 12-hydroxydodecyl chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic surfaces. Additionally, the presence of both a hydroxyl group and a carbamate group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
tert-butyl N-(12-hydroxydodecyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBZRRWYVBWYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394196 |
Source


|
| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67341-03-1 |
Source


|
| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














